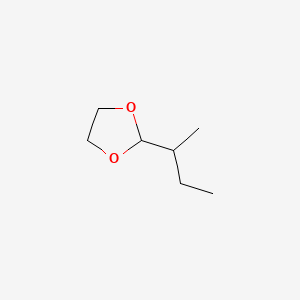

2-Sec-butyl-1,3-dioxolane

Description

Structure

3D Structure

Properties

CAS No. |

14447-25-7 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

2-butan-2-yl-1,3-dioxolane |

InChI |

InChI=1S/C7H14O2/c1-3-6(2)7-8-4-5-9-7/h6-7H,3-5H2,1-2H3 |

InChI Key |

FRBNVSJPLIGZIP-UHFFFAOYSA-N |

SMILES |

CCC(C)C1OCCO1 |

Canonical SMILES |

CCC(C)C1OCCO1 |

Origin of Product |

United States |

Synthetic Methodologies and Catalytic Approaches for 2 Sec Butyl 1,3 Dioxolane

Traditional Acetalization Reactions for 1,3-Dioxolane (B20135) Ring Formation

The formation of the 1,3-dioxolane ring is a cornerstone of organic synthesis, primarily serving as a protective group for carbonyl compounds. The synthesis of 2-sec-butyl-1,3-dioxolane via these established methods relies on the reaction between 2-methylbutanal and ethylene (B1197577) glycol.

Direct Condensation from Carbonyl Compounds and Diols

The most straightforward route to this compound is the direct condensation of 2-methylbutanal with ethylene glycol. This equilibrium process is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org To drive the reaction toward the product, the water formed as a byproduct must be continuously removed from the reaction mixture, commonly achieved using a Dean-Stark apparatus. organic-chemistry.org A variety of acid catalysts can be employed for this purpose.

However, aldehydes with α-hydrogens, such as 2-methylbutanal, are susceptible to self-condensation (an aldol (B89426) addition) under basic or even some acidic conditions, which can compete with the desired acetalization. stackexchange.com

Table 1: Catalysts for Direct Condensation of Aldehydes and Diols

| Catalyst Type | Specific Example | Key Features | Reference |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Standard, effective, requires water removal. | organic-chemistry.org |

| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | Strong catalyst, can be used in stoichiometric amounts. | mdpi.com |

| Heterogeneous | Acid-activated Montmorillonite | Solid acid catalyst, easily separable. | researchgate.net |

Transacetalization and Acetal (B89532) Exchange Strategies

Transacetalization offers an alternative pathway to dioxolane formation, avoiding the direct generation of water. This method involves the reaction of a carbonyl compound's pre-formed acetal (e.g., a dimethyl acetal) with a diol, or the exchange of a different diol in an existing dioxolane. organic-chemistry.orgtandfonline.com For the synthesis of this compound, this could involve reacting 2-methylbutanal dimethyl acetal with ethylene glycol in the presence of an acid catalyst. The equilibrium is driven by the removal of the more volatile alcohol (methanol).

This strategy was notably used in the synthesis of brassinolide (B613842) intermediates, where a transacetalization reaction involving 2-ethyl-2-methyl-1,3-dioxolane (B31296) resulted in the formation of a sec-butylidenedioxy moiety, highlighting the creation of a new chiral center during the exchange. tandfonline.com The deprotection of dioxolanes is also often performed via an acid-catalyzed transacetalization in the presence of a large excess of a ketone like acetone (B3395972). organic-chemistry.org

Development of Stereoselective Synthetic Pathways

The sec-butyl group contains a stereocenter, meaning 2-methylbutanal is a chiral aldehyde. The C2 position of the dioxolane ring also becomes a stereocenter upon formation. Therefore, the reaction of racemic 2-methylbutanal with ethylene glycol produces a mixture of diastereomers. Stereoselective synthesis aims to control the formation of these stereocenters.

Asymmetric Synthesis Utilizing Chiral Substrates

One of the fundamental approaches in asymmetric synthesis is the use of enantiomerically pure starting materials. kashanu.ac.ir By starting with a single enantiomer of a chiral substrate, the stereochemical information can be transferred to the product.

To synthesize an enantiomerically enriched form of this compound, one could employ:

(S)- or (R)-2-methylbutanal: Reacting an enantiopure form of the aldehyde with achiral ethylene glycol will produce a pair of diastereomers, where the stereochemistry at the sec-butyl group is fixed.

A Chiral Diol: The reaction of racemic 2-methylbutanal with an enantiopure chiral diol (derived from sources like tartaric acid or mannitol) would also lead to the formation of diastereomers that could potentially be separated.

A study on the stereoselective formation of substituted 1,3-dioxolanes demonstrated that the reaction of alkenes with a hypervalent iodine reagent in the presence of a carboxylic acid proceeds stereospecifically, indicating that the stereochemistry of the starting material dictates the product's configuration. mdpi.comresearchgate.net

Chiral Auxiliary and Ligand-Controlled Approaches in Dioxolane Construction

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral moiety that is attached to the substrate to direct the stereochemical course of a reaction. thieme-connect.comharvard.edu In the context of dioxolane synthesis, a chiral diol can act as a chiral auxiliary. Research has shown that chiral acetals prepared from chiral, non-racemic C₂-symmetric 1,2-diols can serve as effective chiral directors in subsequent reactions. sfu.ca For example, reacting 2-methylbutanal with a C₂-symmetric diol would form diastereomeric dioxolanes. The auxiliary's rigid structure sterically hinders one face of the newly forming ring, favoring the formation of one diastereomer over the other.

Ligand-Controlled Synthesis: In this approach, a chiral ligand coordinates to a metal catalyst, creating a chiral environment that influences the stereochemical outcome of the reaction. While direct ligand-controlled acetalization is less common, related cycloaddition reactions to form dioxolanes have been developed. For instance, a chiral binaphthyldiimine-Ni(II) complex has been used to catalyze the asymmetric [3+2] cycloaddition of carbonyl ylides with aldehydes, yielding highly enantioenriched cis-1,3-dioxolanes. researchgate.net Similarly, cinchona alkaloid-derived organocatalysts have been employed for the asymmetric formal [3+2] cycloaddition between γ-hydroxy-α,β-unsaturated ketones and aldehydes to produce substituted 1,3-dioxolanes. nih.gov

Advanced Catalytic Systems in Dioxolane Synthesis

Beyond traditional acid catalysis, several advanced systems have been developed to synthesize dioxolanes under milder or more efficient conditions. These modern catalysts offer improvements in selectivity, reaction times, and environmental impact.

Table 2: Advanced Catalytic Systems for Dioxolane Synthesis

| Catalyst System | Reaction Type | Key Features | Reference(s) |

|---|---|---|---|

| Iodine (I₂) | Acetalization | Mild, neutral conditions, chemoselective for aldehydes over ketones. | organic-chemistry.org |

| Hypervalent Iodine Reagents | Oxidative Cyclization | Three-component assembly of an alkene, carboxylic acid, and silyl (B83357) enol ether to form highly substituted dioxolanes stereoselectively. | mdpi.com, researchgate.net |

| Eosin Y | Photocatalytic Acetalization | Uses low-energy visible light; proceeds under neutral conditions with good to excellent yields. | organic-chemistry.org |

| H₄SiW₁₂O₄₀/SiO₂ | Heterogeneous Catalysis | A solid, reusable heteropolyacid catalyst effective for acetalization and ketalization. | researchgate.net |

| Chiral Ni(II) Complexes | Asymmetric [3+2] Cycloaddition | Provides high diastereo- and enantioselectivity in the formation of cis-1,3-dioxolanes from carbonyl ylides and aldehydes. | researchgate.net |

| Cinchona-Alkaloid Thiourea | Organocatalytic Cycloaddition | Bifunctional organocatalyst for asymmetric formal [3+2] cycloaddition to synthesize chiral 1,3-dioxolanes. | nih.gov |

These advanced methods demonstrate the ongoing evolution of synthetic chemistry, providing powerful tools for the construction of complex molecules like stereochemically defined this compound.

Brønsted and Lewis Acid Catalysis

The most conventional method for synthesizing 1,3-dioxolanes involves the use of acid catalysts. scielo.br Both Brønsted and Lewis acids are effective in promoting the acetalization of aldehydes and ketones with ethylene glycol. imist.maorganic-chemistry.org

Brønsted Acid Catalysis Homogeneous Brønsted acids such as p-toluenesulfonic acid (PTSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are traditionally used to catalyze the formation of this compound. imist.ma The mechanism involves the protonation of the carbonyl oxygen of 2-methylbutanal, which enhances its electrophilicity and facilitates the nucleophilic attack by the hydroxyl groups of ethylene glycol. A standard laboratory procedure often employs a catalyst like PTSA in a solvent such as toluene, using a Dean-Stark apparatus to continuously remove the water formed during the reaction, thereby shifting the equilibrium toward the formation of the dioxolane. organic-chemistry.org While effective, these homogeneous catalysts can be corrosive, difficult to separate from the reaction mixture, and may not be compatible with acid-sensitive substrates. acs.org

To overcome these limitations, heterogeneous Brønsted acid catalysts have been explored. Materials like sulfonated silica (B1680970) (SiO₂-SO₃H) and acid-treated clays (B1170129) have shown efficacy in catalyzing acetalization reactions. scielo.brrsc.org These solid acid catalysts offer advantages such as easier separation, potential for recycling, and reduced corrosiveness. rsc.org For instance, research on the acetalization of furfural (B47365) with ethylene glycol using acidified kaolinitic clay resulted in a 93% yield, demonstrating the potential of such heterogeneous systems. rsc.org

Lewis Acid Catalysis Lewis acids are also potent catalysts for this transformation. Metal-based Lewis acids, including salts and complexes of metals like zirconium, tin, aluminum, and cerium, can effectively catalyze the reaction. organic-chemistry.orgnih.gov Zirconium tetrachloride (ZrCl₄), for example, has been reported as a highly efficient and chemoselective catalyst for the acetalization of carbonyl compounds under mild conditions. organic-chemistry.org The mechanism with Lewis acids involves the coordination of the metal center to the carbonyl oxygen, which polarizes the C=O bond and activates the carbonyl group for the subsequent reaction with ethylene glycol. Some Lewis acids have been shown to be effective even in catalytic amounts for the peroxidation of aldehydes and ketones, a related reaction. nih.gov

| Catalyst | Substrate Example | Conditions | Yield | Notes |

|---|---|---|---|---|

| p-Toluenesulfonic acid (PTSA) | Furfural | Refluxing benzene, Dean-Stark | 87% | A traditional homogeneous Brønsted acid catalyst. rsc.org |

| Hydrochloric acid (0.1 mol%) | Various aldehydes | Methanol, room temperature | High yields | Effective at very low loadings without water removal. nih.gov |

| Sulfamic acid | Benzaldehyde | Neopentyl glycol, solvent-free | High selectivity | Inexpensive, green, and reusable catalyst. researchgate.net |

| Zirconium tetrachloride (ZrCl₄) | Various carbonyls | Mild conditions | High yields | Highly efficient and chemoselective Lewis acid catalyst. organic-chemistry.org |

| Acid-treated Kaolinitic Clay | Furfural | Refluxing benzene | 93% | Example of a recyclable heterogeneous catalyst. rsc.org |

Application of Ionic Liquids as Catalysts

Ionic liquids (ILs) have emerged as a green alternative to traditional volatile organic solvents and catalysts in chemical synthesis. rushim.ru For the synthesis of this compound, specific acidic ionic liquids can function as both the solvent and the catalyst, simplifying the process and facilitating catalyst recycling. google.com

Acidic ionic liquids, such as those based on imidazolium (B1220033) or pyridinium (B92312) cations with anions like hydrogen sulfate (B86663) ([HSO₄]⁻) or tosylate ([OTs]⁻), have been successfully employed. google.com For example, the preparation of 1,3-dioxolane from formaldehyde (B43269) and ethylene glycol has been demonstrated using 1-butyl-3-methylimidazolium hydrogen sulfate as the catalyst. google.com These ILs possess Brønsted acidity, enabling them to catalyze the acetalization reaction in a manner similar to conventional acids. The advantages include low vapor pressure, high thermal stability, and the ability to be reused over several reaction cycles without significant loss of activity. google.comresearchgate.net

In some systems, ionic liquids are used in combination with other catalysts, such as metal salts. The synthesis of 2,2,4-trimethyl-1,3-dioxolane (B74433) from 1,2-propylene oxide and acetone was improved by using a catalyst system composed of an ionic liquid (1-butyl-3-methylimidazolium bromide) and anhydrous zinc chloride, which showed higher conversion efficiency than using zinc chloride alone. google.com The use of ILs can lead to higher reaction rates and selectivities compared to traditional solvents. scispace.com

| Ionic Liquid Catalyst | Reactants | Conditions | Yield/Conversion | Notes |

|---|---|---|---|---|

| 1-butyl-3-methylimidazolium hydrogen sulphate | Ethylene glycol, Formaldehyde | 90-150 °C, total reflux | High yield | IL acts as a stable, reusable, and environmentally friendly catalyst. google.com |

| [BMIM]Im (1-butyl-3-methyl-imidazolium imidazolide) | sec-butyl acetate (B1210297) | 60 °C, 60 min | 90.4% conversion | Basic IL used for transesterification; demonstrates IL catalytic activity. researchgate.net |

| 1-butyl-3-methylimidazolium bromide + ZnCl₂ | 1,2-propylene oxide, Acetone | Cyclization reaction | 94-95% conversion | Combined catalyst system shows enhanced efficiency. google.com |

| [BMIM][BF₄] | 1,3-butadiene | Water (1:1 v/v) | High selectivity | Used in hydrodimerization, showcasing ILs as media for organometallic catalysis. scispace.com |

Chemoenzymatic and Organometallic Catalysis

Chemoenzymatic Approaches Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create efficient and selective reaction pathways. beilstein-journals.org While the direct enzymatic synthesis of simple acetals like this compound is not widely reported, enzymes, particularly lipases, are extensively used in related transformations. One potential chemoenzymatic route involves the enzymatic resolution of a racemic starting material, such as (R/S)-2-methylbutanal, followed by chemical acetalization to yield an enantiomerically pure dioxolane.

Lipases, such as those from Candida antarctica (Novozym 435) or Pseudomonas sp., are known to catalyze stereoselective acylation and alcoholysis reactions. researchgate.netfrontiersin.org For instance, a chemoenzymatic method for synthesizing vicinal diols involves an initial lipase-catalyzed epoxidation followed by chemical hydrolysis. frontiersin.org A similar strategy could be envisioned where an enzyme selectively acts on a precursor to 2-methylbutanal, or on a related chiral diol, before the final cyclization step. The synthesis of 1-monopalmitin, for example, involves a lipase-catalyzed esterification of solketal (B138546) (a protected glycerol), followed by chemical deprotection, showcasing a multi-step chemoenzymatic process. researchgate.net

Organometallic Catalysis Organometallic complexes are powerful catalysts for a wide range of organic transformations. ntu.ac.uk For the synthesis of this compound, a key application of organometallic catalysis is in the formation of the aldehyde precursor, 2-methylbutanal. Hydroformylation (or the oxo process) is an industrial process that converts alkenes into aldehydes by adding a formyl group (CHO) and a hydrogen atom across the double bond. bdu.ac.in Using an organometallic catalyst, such as a rhodium or cobalt complex, butene isomers could be converted to the corresponding C5 aldehydes, including 2-methylbutanal.

A more advanced approach is tandem hydroformylation-acetalization. In this one-pot process, an alkene is first hydroformylated, and the resulting aldehyde is immediately trapped by a diol present in the reaction mixture to form the acetal. researchgate.net This method avoids the need to isolate the often volatile aldehyde intermediate. A novel method for synthesizing 2-ethyl-1,3-dioxolane (B3050401) from ethylene using a biphasic system containing a rhodium catalyst demonstrates the feasibility of this tandem approach. researchgate.net Such a strategy could be directly adapted for the synthesis of this compound from the appropriate butene isomer and ethylene glycol, catalyzed by an organometallic complex.

| Catalytic Approach | Catalyst Example | Reaction Type | Potential Application for this compound |

|---|---|---|---|

| Chemoenzymatic | Lipase (e.g., Novozym 435) | Epoxidation/Hydrolysis | Enzymatic synthesis of a chiral diol followed by chemical acetalization. frontiersin.org |

| Chemoenzymatic | Lipase from Pseudomonas sp. | Kinetic Resolution | Resolution of racemic 2-methylbutanal or a precursor to yield an enantiopure product. researchgate.net |

| Organometallic | HRh(CO)(PPh₃)₃ | Hydroformylation | Synthesis of the 2-methylbutanal precursor from butene. bdu.ac.in |

| Organometallic | Rhodium-based complex | Tandem Hydroformylation-Acetalization | One-pot synthesis from a butene isomer and ethylene glycol. researchgate.net |

| Organometallic | Palladium(II) chloride | Olefin Oxidation (Wacker Process) | Oxidation of an appropriate olefin to an aldehyde precursor. bdu.ac.inpsgcas.ac.in |

Chemical Reactivity and Mechanistic Investigations of 2 Sec Butyl 1,3 Dioxolane

Ring-Opening Reactions and Associated Mechanisms

The 1,3-dioxolane (B20135) ring is a versatile functional group in organic chemistry, often utilized as a protecting group for carbonyl compounds and diols due to its stability towards nucleophiles and bases. organic-chemistry.org However, under specific conditions, the ring can be opened, a reaction that is fundamental to both deprotection strategies and the synthesis of more complex molecules.

The hydrolysis of 2-sec-butyl-1,3-dioxolane, like other 1,3-dioxolanes, is typically catalyzed by acid. organic-chemistry.orgmasterorganicchemistry.com The generally accepted mechanism for the acid-catalyzed hydrolysis of cyclic orthoesters, which share structural similarities with 2-substituted-1,3-dioxolanes, involves a three-stage process. beilstein-journals.org This process is initiated by the protonation of one of the oxygen atoms in the dioxolane ring, which enhances the electrophilicity of the acetal (B89532) carbon (C2). masterorganicchemistry.com

The protonation is followed by the rate-determining step, which is the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. masterorganicchemistry.comacs.org For 1,3-dioxolanes, this cleavage is believed to occur through a concerted mechanism. beilstein-journals.org Subsequent attack by water on the carbocation leads to the formation of a hemiacetal intermediate. beilstein-journals.org Further protonation and cleavage of this intermediate ultimately yield the parent carbonyl compound (2-pentanone) and ethylene (B1197577) glycol.

The rate of hydrolysis can be influenced by several factors, including the nature of the substituent at the C2 position. Studies on various C(2) substituted 1,3-dioxolanes have shown that the steric bulk of the substituent can affect the reaction rate. beilstein-journals.org

Table 1: General Steps in Acid-Mediated Hydrolysis of this compound

| Step | Description |

| 1. Protonation | An oxygen atom of the dioxolane ring is protonated by an acid catalyst. |

| 2. Ring Opening | The protonated dioxolane undergoes C-O bond cleavage to form an oxocarbenium ion. |

| 3. Nucleophilic Attack | A water molecule attacks the electrophilic carbon of the oxocarbenium ion. |

| 4. Deprotonation & Cleavage | The resulting intermediate is deprotonated and further cleaves to yield the final products. |

While acid-catalyzed hydrolysis is a common ring-opening pathway, other nucleophilic and electrophilic processes can also occur. Nucleophilic attack on the dioxolane ring itself is generally difficult due to the low electrophilicity of the carbon atoms. However, the formation of a 1,3-dioxolan-2-yl cation intermediate under certain conditions, such as during hypervalent-iodine-mediated reactions, renders the C2 position susceptible to nucleophilic attack. mdpi.com This allows for the stereoselective formation of substituted dioxolanes. mdpi.com

Electrophilic ring-opening polymerization of 1,3-dioxolane can be initiated by protons or other electrophiles. mdpi.com This process involves the formation of a positively charged intermediate that propagates the polymerization by attacking another monomer unit. mdpi.com The mechanism can proceed through either an "Active Chain End" (ACE) or an "Active Monomer" (AM) mechanism. rsc.org The ACE mechanism involves a growing polymer chain with a reactive cationic end, while the AM mechanism involves the activation of the monomer by a protonic acid in the presence of a diol. rsc.org

Radical Chemistry of Dioxolanyl Species

The generation and subsequent reactions of dioxolanyl radicals have emerged as a powerful tool in organic synthesis, enabling novel carbon-carbon bond formations and functional group transformations. thieme-connect.de

Dioxolanyl radicals can be effectively generated through hydrogen atom transfer (HAT) from the C2 position of the dioxolane ring. nih.govescholarship.orgresearchgate.net This process is often facilitated by photoredox catalysis, where a photocatalyst, upon excitation by visible light, initiates the HAT process. nih.govescholarship.orgresearchgate.net The C-H bond at the 2-position of 1,3-dioxolane has a lower bond-dissociation energy (BDE) compared to other positions, making it the preferred site for radical formation. thieme-connect.de The resulting 2-dioxolanyl radical is stabilized by the two adjacent oxygen atoms. nsf.gov

Once generated, dioxolanyl radicals can participate in a variety of intermolecular and intramolecular reactions. Intermolecularly, they can add to activated alkenes, such as α-(arylsulfinyl) enones, to form new C-C bonds with high diastereoselectivity. oup.com They have also been utilized in photoenzymatic intermolecular radical hydroamination reactions. nih.gov

Intramolecularly, dioxolanyl radicals can undergo cyclization reactions. For example, a dioxolanyl radical can be generated via a 1,6-HAT, leading to the formation of spiroketal scaffolds. escholarship.org These radical relay strategies allow for the functionalization of remote C(sp3)-H bonds. escholarship.org Intramolecular radical cyclizations involving the formation of a 1,2-dioxolane ring from hydroperoxides have also been reported. beilstein-journals.orgresearchgate.net

The fragmentation of dioxolanyl radicals represents another important reaction pathway. rsc.orgacademictree.orgrub.dersc.org Upon generation, particularly from a photoexcited precursor like a Barton ester, the dioxolanyl radical can undergo further fragmentation. rsc.org This multi-step process can involve ring opening to form other radical species. rsc.orgrsc.org Computational studies, including Born-Oppenheimer molecular dynamics simulations, have been employed to understand the complex fragmentation dynamics, suggesting that excess energy from the initial photolytic cleavage can drive the subsequent fragmentation of the "hot" dioxolanyl radical. rsc.orgrsc.org The fragmentation of a related species, 2-carbena-1,3-dioxolane, has also been studied computationally, indicating a preference for a concerted fragmentation pathway. researchgate.net

Table 2: Research Findings on Dioxolanyl Radical Reactions

| Reaction Type | Key Findings | Citations |

| Generation | Dioxolanyl radicals are efficiently generated via visible-light-induced Hydrogen Atom Transfer (HAT) using photoredox catalysis. | nih.gov, escholarship.org, researchgate.net, morressier.com |

| Intermolecular Reactions | Dioxolanyl radicals add to α-(arylsulfinyl) enones with high diastereoselectivity and participate in photoenzymatic hydroaminations. | nih.gov, oup.com |

| Intramolecular Reactions | Radical relay chemistry via 1,5- and 1,6-HAT enables the formation of spiroketals and functionalization of remote C-H bonds. | escholarship.org, nsf.gov |

| Fragmentation | Photolytically generated dioxolanyl radicals can undergo complex, multi-step fragmentation, including ring-opening to form other radical intermediates. | rsc.org, academictree.org, rub.de, rsc.org |

Polymerization Behavior and Polymer Architecture Control

The polymerization of cyclic acetals like this compound is a significant area of research, offering pathways to novel polymer architectures. The polymerization behavior is predominantly explored through cationic and free-radical mechanisms, each yielding distinct polymer structures and properties.

Cationic ring-opening polymerization (CROP) is a primary method for polymerizing cyclic acetals. mdpi.com The mechanism is initiated by electrophilic species, such as Brønsted or Lewis acids, which activate the monomer. mdpi.com For 1,3-dioxolane and its derivatives, two main propagation mechanisms are considered: the active chain end (ACE) mechanism and the active monomer (AM) mechanism. rsc.orgresearchgate.net

In the Active Chain End (ACE) mechanism , the growing polymer chain possesses a cationic center, typically a tertiary oxonium ion, which directly reacts with a neutral monomer molecule. researchgate.net This process can be prone to side reactions, such as cyclization, where the active chain end "bites back" to form cyclic oligomers or polymers. rsc.orgresearchgate.net The formation of these cyclic structures is a significant challenge in achieving high molecular weight linear polymers. rsc.orgresearchgate.net

The Active Monomer (AM) mechanism is an alternative pathway that can suppress cyclization. rsc.orgresearchgate.net In this mechanism, the monomer is activated by a proton or other cationic species, forming a secondary oxonium ion. researchgate.net This activated monomer then reacts with a neutral hydroxyl-terminated polymer chain. rsc.org While the AM mechanism can favor the formation of linear polymers, competition with the ACE mechanism can still lead to a mixture of linear and cyclic products. rsc.orgresearchgate.net

Table 1: Comparison of CROP Mechanisms for 1,3-Dioxolanes

| Mechanism | Propagating Species | Key Characteristics | Product Predominance |

|---|---|---|---|

| Active Chain End (ACE) | Tertiary oxonium ion at the chain end | Prone to backbiting and cyclization | Can lead to significant cyclic polymer fractions rsc.orgresearchgate.net |

While less common for simple cyclic acetals, free radical ring-opening polymerization (FRROP) is a viable pathway for certain derivatives, particularly those containing a methylene (B1212753) group at the 2-position (cyclic ketene (B1206846) acetals). nih.govresearchgate.net This method is advantageous for creating polymers with ester functionalities in the backbone, which can impart degradability. nih.govresearchgate.net

The general mechanism for FRROP of cyclic ketene acetals involves the addition of a radical to the exocyclic double bond, followed by the opening of the ring to form a more stable radical. researchgate.net This ring-opening step is crucial for the incorporation of the ester group into the polymer chain. nih.gov However, for a monomer like this compound, which lacks the exocyclic double bond necessary for this type of FRROP, direct polymerization through this mechanism is not feasible.

Instead, radical-mediated rearrangements of cyclic acetals can occur, as seen in the transformation of benzylidene acetals into benzoate (B1203000) esters, a process that can be catalyzed by thiols acting as polarity-reversal catalysts. tuwien.atnih.govresearchgate.net This type of reaction leads to molecular expansion rather than polymerization. tuwien.atnih.govresearchgate.net

For a saturated cyclic acetal like this compound to undergo a radical polymerization, a different mechanism would be required, potentially involving hydrogen abstraction from the ring followed by ring scission. However, the more established pathway for such monomers remains cationic polymerization.

Copolymerization of cyclic acetals with other monomers, such as vinyl monomers, offers a route to materials with tailored properties. cdnsciencepub.comsemanticscholar.org For instance, the cationic copolymerization of 1,3-dioxolane or 1,3-dioxepane (B1593757) with vinyl ethers has been explored to create block and graft copolymers. cdnsciencepub.com However, the preparation of true block copolymers can be challenging due to fast transacetalization reactions that lead to randomization of the monomer units along the polymer chain. cdnsciencepub.com

The introduction of functional groups through copolymerization or post-polymerization derivatization is a key strategy for developing polymers for specific applications. For example, copolymers of 2-methylene-1,3-dioxepane (B1205776) with vinyl acetate (B1210297) have been synthesized to create degradable polymers. nih.gov The resulting polymers possess ester groups in the backbone, which can be hydrolyzed. researchgate.net

Polymers derived from this compound could potentially be derivatized to introduce new functionalities. The polyacetal backbone, while generally stable, can be cleaved under acidic conditions, a property that could be exploited for creating degradable materials. dtic.mil

Functional Group Transformations and Derivatization at the Dioxolane Core

The chemical modification of the 1,3-dioxolane ring and its substituents is essential for creating diverse molecular structures and functional materials.

The 1,3-dioxolane ring is generally stable under basic, reductive, and oxidative conditions, making it an effective protecting group for carbonyl compounds. thieme-connect.dewikipedia.org Its cleavage is typically acid-catalyzed. thieme-connect.de Regioselective reactions on the dioxolane ring itself, without cleavage, are less common but can be achieved.

One approach to functionalization involves the regioselective ring-opening of related 1,3-dioxane-type acetals in carbohydrates, which has been used to selectively manipulate hydroxyl groups. researchgate.net While not directly on the dioxolane, this demonstrates the principle of regioselective acetal cleavage.

Another strategy involves the synthesis of substituted 1,3-dioxolanes through multi-component assembly reactions. For example, the oxidation of alkenes with hypervalent iodine in the presence of a carboxylic acid and a silyl (B83357) enol ether can lead to the stereoselective formation of substituted 1,3-dioxolanes. mdpi.com This method assembles three components into the final dioxolane product. mdpi.com

Furthermore, the synthesis of derivatives like N-sec-butyl-N-(1,3-dioxolan-2-ylmethyl)amine has been achieved by reacting 2-bromomethyl-1,3-dioxolane (B1266232) with sec-butylamine, demonstrating that substituents on the dioxolane ring can be readily introduced. prepchem.com

Table 2: Examples of Reactions Involving the 1,3-Dioxolane Ring

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Acetalization | Carbonyl compound, ethylene glycol, acid catalyst | 1,3-Dioxolane | organic-chemistry.org |

| Deprotection (Hydrolysis) | Aqueous acid | Carbonyl compound, ethylene glycol | wikipedia.org |

| Synthesis via Oxidation | Alkene, carboxylic acid, silyl enol ether, hypervalent iodine | Substituted 1,3-dioxolane | mdpi.com |

The sec-butyl group attached to the C2 position of the 1,3-dioxolane ring is an alkyl substituent and is generally unreactive under many conditions. wikipedia.org However, its presence can sterically and electronically influence the reactivity of the dioxolane ring. The sec-butyl group is a chiral substituent, meaning that this compound exists as a pair of enantiomers. wikipedia.org

Chemical transformations targeting the sec-butyl group directly without affecting the dioxolane ring are challenging due to the inert nature of C-H and C-C bonds in the alkyl group. Reactions would likely require harsh conditions, such as free-radical halogenation, which could also lead to reactions at other positions or degradation of the dioxolane ring.

More commonly, the influence of the sec-butyl group is observed in reactions involving the dioxolane ring. For instance, in reductive cleavage of 2-substituted 1,3-dioxolanes, alkyl groups at the C2 position can accelerate the reaction by stabilizing the intermediate oxocarbonium ion. cdnsciencepub.com The steric bulk of the sec-butyl group can also play a role in the stereoselectivity of reactions involving the dioxolane ring. wikipedia.org

Advanced Spectroscopic Analysis for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like 2-sec-butyl-1,3-dioxolane, offering detailed information about the chemical environment of each atom.

The ¹H and ¹³C NMR spectra provide fundamental information about the molecular framework of this compound. The proton (¹H) NMR spectrum displays distinct signals for the protons of the sec-butyl group and the dioxolane ring. The methine proton at the C2 position of the dioxolane ring is expected to show a characteristic chemical shift, coupled to the adjacent methine of the sec-butyl group. The four protons of the dioxolane ring's ethylenedioxy moiety (at C4 and C5) typically appear as a multiplet. Proximity effects, such as the magnetic anisotropy of substituents, can influence the chemical shifts of nearby protons, which is useful for structural elucidation. researchgate.net

The carbon (¹³C) NMR spectrum complements the proton data by showing a unique signal for each chemically distinct carbon atom. The chemical shifts are indicative of the carbon's hybridization and bonding environment. For this compound, distinct signals are expected for the acetal (B89532) carbon (C2), the two equivalent carbons of the dioxolane ring (C4 and C5), and the four carbons of the sec-butyl substituent.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Dioxolane C2-H | ~4.8-5.2 | - |

| Dioxolane C4/C5-H₂ | ~3.8-4.1 | - |

| Dioxolane C2 | - | ~100-105 |

| Dioxolane C4/C5 | - | ~65 |

| sec-Butyl C1'-H | ~1.5-1.8 | ~40-45 |

| sec-Butyl C2'-H₂ | ~1.3-1.6 | ~25-30 |

| sec-Butyl C3'-H₃ | ~0.9-1.1 | ~10-15 |

| sec-Butyl C1''-H₃ | ~0.9-1.1 | ~10-15 |

Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous structures. Actual values may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex spectra and analyzing the stereochemistry of this compound.

Correlation Spectroscopy (COSY): This ¹H-¹H correlation technique identifies protons that are spin-coupled to each other. longdom.org For this compound, COSY spectra would show cross-peaks between the C2 proton of the dioxolane ring and the adjacent methine proton of the sec-butyl group. It would also reveal the coupling network within the sec-butyl group (methine to methylene (B1212753), and methylene to methyl protons). longdom.orgup.ac.za

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached. HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This can confirm the connectivity between the sec-butyl group and the dioxolane ring by showing a correlation from the C2-H proton to the carbons of the sec-butyl group, and vice-versa.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, which is essential for determining relative stereochemistry and preferred conformations. longdom.org For diastereomers, specific NOESY cross-peaks can help establish their spatial arrangement. up.ac.za

Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at various temperatures, is used to study dynamic molecular processes such as conformational changes and restricted bond rotations. ut.eeunibas.it For this compound, two primary dynamic processes can be investigated:

Ring Conformation: The five-membered dioxolane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly the "envelope" and "twist" forms. Variable-temperature NMR can be used to study this equilibrium. researchgate.net

Hindered Rotation: Rotation around the single bond connecting the C2 of the dioxolane ring and the chiral center of the sec-butyl group may be hindered. At low temperatures, this slow rotation could lead to the observation of distinct signals for different rotational isomers (rotamers). researchgate.net By analyzing the changes in the NMR line shapes as the temperature is increased, the energy barrier for this rotation can be calculated. unibas.it

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through analysis of fragmentation patterns. uni-saarland.de

Electron Ionization (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), leading to ionization and extensive fragmentation. uni-saarland.de While this can make the molecular ion peak (M⁺˙) weak or absent for some molecules like acetals, the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint. miamioh.edunsf.gov For this compound (MW = 130.19), the EI mass spectrum would be expected to show characteristic fragments arising from:

α-cleavage: Loss of the sec-butyl radical (•C₄H₉) to give a prominent ion at m/z 73.

Ring Fragmentation: Cleavage of the dioxolane ring, leading to various smaller fragment ions. researchgate.net

Cleavage within the Alkyl Group: Loss of an ethyl radical (•C₂H₅) from the molecular ion to yield an ion at m/z 101, or loss of a methyl radical (•CH₃) to give an ion at m/z 115. miamioh.edu

Chemical Ionization (CI-MS): CI is a "softer" ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to produce ions, resulting in less fragmentation. uni-saarland.de This method is particularly useful for confirming the molecular weight of the compound, as it typically yields an abundant protonated molecular ion [M+H]⁺. For this compound, this would appear at m/z 131.

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Ionization Method |

| 131 | [M+H]⁺ (Protonated Molecule) | CI |

| 130 | [M]⁺˙ (Molecular Ion) | EI (likely weak) |

| 115 | [M-CH₃]⁺ | EI |

| 101 | [M-C₂H₅]⁺ | EI |

| 73 | [M-C₄H₉]⁺ (Loss of sec-butyl) | EI |

| 57 | [C₄H₉]⁺ (sec-butyl cation) | EI |

Note: These are predicted fragmentation patterns. The relative abundance of ions depends on their stability.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). spectralworks.com This precision allows for the unambiguous determination of a molecule's elemental composition by distinguishing between ions that have the same nominal mass but different exact masses. For this compound, HRMS can confirm its chemical formula, C₇H₁₄O₂. The calculated monoisotopic mass for this formula is 130.09938 Da. ebi.ac.uk An experimental HRMS measurement matching this value would provide definitive evidence for the elemental composition of the molecular ion. ethz.ch

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are essential tools for obtaining a "vibrational fingerprint" of a molecule. researchgate.net These techniques probe the vibrational modes of chemical bonds, and the resulting spectra are unique to the compound's structure. For this compound, the spectra would be characterized by the vibrations of the dioxolane ring and the attached sec-butyl group.

Studies on the parent compound, 1,3-dioxolane (B20135), have established the characteristic vibrational frequencies for the ring system. researchgate.netirb.hrrsc.org The spectra are dominated by C-H stretching vibrations, C-O stretching, and O-C-O bending modes of the acetal functional group. The O-C-O stretching mode, for example, is observed in the vibrational spectra of liquid 1,3-dioxolane. researchgate.net These characteristic ring vibrations provide a basis for identifying the dioxolane structure.

The presence of the sec-butyl group at the C2 position would introduce additional bands corresponding to its own vibrational modes, including symmetric and asymmetric stretching and bending of its CH₂, and CH₃ groups. These signals would allow for clear differentiation from unsubstituted 1,3-dioxolane. The combination of the dioxolane ring vibrations and the sec-butyl group vibrations creates a unique spectral fingerprint, confirming the identity of this compound. Differences in the spectra of different physical states (e.g., liquid vs. solid) can also provide insights into intermolecular interactions and conformational changes. irb.hr

Table 2: Representative Vibrational Modes for the 1,3-Dioxolane Ring

Frequencies are based on the parent 1,3-dioxolane molecule and serve as a reference.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| O-C-O Stretch | ~960 | IR and Raman researchgate.net |

| Ring Deformation | ~665 - 722 (liquid) | Raman irb.hr |

| C-H Stretch | ~2800 - 3000 | IR and Raman |

| C-O Stretch | ~1050 - 1150 | IR americanpharmaceuticalreview.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While specific crystallographic data for this compound is not widely published, the principles of the technique and data from related substituted dioxolane structures provide a clear picture of the information that would be obtained. researchgate.netmdpi.com

X-ray analysis would reveal the exact bond lengths, bond angles, and torsion angles of the molecule in its crystalline form. For the 1,3-dioxolane ring, this data would confirm its conformation, which is typically a non-planar "envelope" or "twist" (C₂) form. researchgate.net The analysis would precisely define the puckering of the five-membered ring.

The substitution of a sec-butyl group at the C2 position is expected to have a significant influence on the ring's conformation and the orientation of the substituent. The bulky group will adopt a position that minimizes steric strain, which is often a pseudo-equatorial orientation. X-ray crystallography would provide unambiguous data on these conformational preferences. mdpi.com

Table 3: Expected Data from X-ray Crystallographic Analysis

This table presents the types of parameters determined by X-ray crystallography, not experimental values for this specific compound.

| Parameter | Description | Significance |

|---|---|---|

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms (e.g., C-O, C-C). | Confirms covalent bonding and can indicate bond order or strain. |

| Bond Angles (°) | The angle formed by three connected atoms (e.g., O-C2-O, C-C-C). | Defines the local geometry and molecular shape. researchgate.net |

| Torsion Angles (°) | The dihedral angle between two planes defined by four connected atoms. | Describes the conformation of the dioxolane ring and the orientation of the sec-butyl group. |

| Crystal System | The symmetry classification of the unit cell (e.g., monoclinic, orthorhombic). | Defines the packing arrangement of molecules in the crystal. |

The this compound molecule is chiral due to the stereocenter in the sec-butyl group (the carbon atom bonded to the methyl, ethyl, and dioxolane ring moieties). Therefore, it exists as a pair of enantiomers (R and S). If a single enantiomer can be crystallized, X-ray crystallography can be used to determine its absolute configuration. mdpi.com

This is often achieved using anomalous dispersion effects, where the scattering of X-rays by the atoms is used to distinguish between the two possible enantiomeric forms. This technique is crucial in stereoselective synthesis and for understanding the biological or chemical activity of chiral molecules, as different enantiomers can have vastly different properties. The determination of the absolute configuration of chiral dioxolanes has been demonstrated in studies of related compounds, confirming the power of this method. researchgate.netmdpi.com

Computational Chemistry and Theoretical Modeling of 2 Sec Butyl 1,3 Dioxolane

Conformational Analysis and Energy Landscape Exploration

The conformational landscape of 2-sec-butyl-1,3-dioxolane is defined by the puckering of the five-membered dioxolane ring and the rotational isomers (rotamers) of the sec-butyl group at the C2 position. The dioxolane ring is not planar and primarily adopts two key conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry). The sec-butyl substituent introduces additional complexity, as its different spatial arrangements relative to the ring result in a variety of distinct conformers with varying energies.

High-level computational methods such as ab initio and Density Functional Theory (DFT) are instrumental in accurately determining the geometries and relative stabilities of the various conformers of this compound. DFT methods, particularly those employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), have proven effective for studying related cyclic acetals and provide a good balance between computational cost and accuracy. researchgate.net

These calculations typically involve geometry optimization of all possible conformers to find their lowest energy structures on the potential energy surface. For this compound, the primary conformational considerations are:

The puckering of the 1,3-dioxolane (B20135) ring.

The pseudo-axial or pseudo-equatorial orientation of the sec-butyl group at the C2 position.

The rotation around the C2-C(sec-butyl) bond, leading to different rotamers.

Calculations consistently show that conformers with the bulky sec-butyl group in a pseudo-equatorial position are sterically favored and thus lower in energy than their pseudo-axial counterparts. The relative energies are further influenced by the orientation of the methyl and ethyl groups of the sec-butyl substituent.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Sec-butyl Orientation | Rotamer Description | Relative Energy (kcal/mol) |

|---|---|---|---|

| Eq-1 | Pseudo-Equatorial | Anti-periplanar C-H to C-O | 0.00 |

| Eq-2 | Pseudo-Equatorial | Gauche | 0.85 |

| Ax-1 | Pseudo-Axial | Anti-periplanar C-H to C-O | 2.50 |

| Ax-2 | Pseudo-Axial | Gauche | 3.20 |

Note: Data are hypothetical, based on established principles for sterically hindered 2-substituted-1,3-dioxolanes.

While DFT provides accurate static pictures of stable conformers, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are employed to explore the dynamic nature of the molecule. MM force fields offer a computationally inexpensive way to scan the potential energy surface, identifying numerous possible conformers.

MD simulations, on the other hand, model the atomic motions of the molecule over time at a given temperature. These simulations provide a powerful tool for visualizing and quantifying the conformational fluxions—the rapid interconversions between different ring puckers and side-chain rotamers. For this compound, MD simulations can reveal the pathways and timescales of transitions between pseudo-axial and pseudo-equatorial states, as well as the rotational dynamics of the sec-butyl group.

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations are essential for elucidating the detailed mechanisms of reactions involving this compound. A fundamental reaction for acetals is acid-catalyzed hydrolysis, which regenerates the parent carbonyl (2-butanone) and diol (ethylene glycol). masterorganicchemistry.comlibretexts.org Computational studies can map out the entire reaction pathway, identifying intermediates and, crucially, the transition states that govern the reaction rate.

The mechanism of acid-catalyzed hydrolysis involves several key steps:

Protonation of one of the dioxolane oxygen atoms.

Cleavage of a C-O bond to form a resonance-stabilized oxocarbenium ion intermediate. thieme-connect.comresearchgate.netnih.gov

Nucleophilic attack by a water molecule on the oxocarbenium ion.

A series of deprotonation and protonation steps to yield the final products.

DFT calculations are used to locate the geometry of the transition state (TS) for each key step, such as the ring-opening and the nucleophilic attack. nih.gov A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.netyoutube.com Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified TS correctly connects the reactant and product of that step. github.io

Table 2: Illustrative Energetic Profile for the Hydrolysis of this compound

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Acetal + H₃O⁺) | 0.0 |

| 2 | Protonated Acetal (B89532) | -5.0 |

| 3 | Transition State 1 (Ring Opening) | +15.5 |

| 4 | Oxocarbenium Ion Intermediate | +8.0 |

| 5 | Transition State 2 (Water Attack) | +14.0 |

| 6 | Products (2-Butanone + Ethylene (B1197577) Glycol + H₃O⁺) | -2.5 |

Note: Values are representative for acid-catalyzed acetal hydrolysis and serve for illustrative purposes.

Investigation of Stereoelectronic Effects and Intermolecular Interactions

Stereoelectronic effects are orbital interactions that dictate molecular geometry, stability, and reactivity. wikipedia.org In this compound, these effects play a crucial role in determining the preferred conformations and influencing reactivity. The most significant stereoelectronic interactions are hyperconjugative effects, including the anomeric effect.

These effects involve the donation of electron density from a filled orbital (a donor) to a nearby empty antibonding orbital (an acceptor). In this molecule, important interactions include:

n → σ : Donation from the non-bonding lone pair orbitals (n) of the oxygen atoms into the antibonding orbitals (σ) of adjacent C-C or C-H bonds of the sec-butyl group.

σ → σ : Donation from a C-H or C-C bonding orbital (σ) into an adjacent antibonding C-O orbital (σ).

These interactions are highly dependent on the geometry of the molecule, specifically the dihedral angles between the interacting orbitals. For instance, an anti-periplanar arrangement (180° dihedral angle) allows for maximal orbital overlap and the strongest stabilizing interaction. Computational analysis, often through Natural Bond Orbital (NBO) analysis, can quantify the energy of these interactions, explaining why certain conformations are favored over others beyond simple steric arguments. For example, the anomeric effect can stabilize conformations where the sec-butyl group is pseudo-axial if it allows for optimal n → σ* overlap, although this is often counteracted by steric hindrance.

Regarding intermolecular interactions, the two oxygen atoms of the dioxolane ring can act as hydrogen bond acceptors. Computational models can be used to study the geometry and energy of interactions with protic solvents like water or alcohols, which is critical for understanding its behavior in solution.

Advanced Applications in Organic Synthesis and Materials Science

Strategic Utility as Protecting Groups for Carbonyl Compounds and 1,2-Diols

The 1,3-dioxolane (B20135) framework is a cornerstone of protecting group chemistry, used to temporarily mask the reactivity of carbonyl groups (aldehydes and ketones) and 1,2-diols. organic-chemistry.orgorganic-chemistry.org The formation of a 2-sec-butyl-1,3-dioxolane from a carbonyl compound and ethylene (B1197577) glycol, or from this compound and a 1,2-diol, yields a cyclic acetal (B89532). These acetals are prized for their stability under a wide range of reaction conditions, particularly those involving nucleophiles and bases, making them robust protectors during complex synthetic sequences. organic-chemistry.org Deprotection is typically achieved under acidic conditions, often through hydrolysis or transacetalization, which regenerates the original functional group. organic-chemistry.org

In the synthesis of complex molecules with multiple functional groups, the ability to deprotect one group while leaving others intact is crucial. This strategy is known as orthogonal protection. wikipedia.org It relies on employing protecting groups that can be removed by entirely different, non-interfering chemical methods. wikipedia.orgmasterorganicchemistry.com Since this compound is cleaved by acid, it is orthogonal to groups that are labile to bases, reduction, or fluoride (B91410) ions. masterorganicchemistry.comthieme-connect.de For example, a molecule might contain a carbonyl group protected as a this compound (acid-labile), an alcohol protected as a silyl (B83357) ether (fluoride-labile), and an amine protected as a carbamate (B1207046) removable by hydrogenation. organic-chemistry.orgwikipedia.org This allows for the selective unmasking and reaction of each functional group in a controlled, stepwise manner.

Table 1: Orthogonal Protecting Group Strategies This table illustrates how this compound fits into an orthogonal protection scheme with other common protecting groups.

| Protecting Group | Functional Group Protected | Cleavage Conditions | Orthogonal To Dioxolane? |

| This compound | Carbonyl, 1,2-Diol | Acidic (e.g., aq. HCl, TsOH) | - |

| Benzyl (Bn) ether | Alcohol, Phenol | Hydrogenolysis (e.g., H₂, Pd/C) | Yes |

| tert-Butyldimethylsilyl (TBDMS) ether | Alcohol | Fluoride ion (e.g., TBAF) | Yes |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Amine | Basic (e.g., Piperidine) | Yes |

| Acetate (B1210297) (Ac) ester | Alcohol | Basic (e.g., K₂CO₃, MeOH) | Yes |

The synthesis of molecules bearing multiple, similar functional groups presents a challenge of selectivity. The formation of a this compound can be highly selective, influenced by both electronic and steric factors. thieme-connect.de Aldehydes are generally more reactive and thus more easily protected as dioxolanes than ketones. thieme-connect.de This allows for the selective protection of an aldehyde in the presence of a ketone. Furthermore, the inherent steric bulk of the sec-butyl group at the C2 position can be exploited. In a molecule with multiple ketone or aldehyde groups, the least sterically hindered carbonyl will react preferentially to form the dioxolane, leaving more hindered groups available for other transformations. This chemoselectivity is a powerful tool for directing the outcome of a synthetic route. organic-chemistry.org

Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis

While this compound is itself achiral (unless prepared from chiral precursors), the dioxolane ring is a fundamental structural motif in many powerful chiral auxiliaries. researchgate.netthieme-connect.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. thieme-connect.com By forming dioxolanes from enantiopure 1,2-diols, chemists can create a chiral environment that influences how new stereocenters are formed. sfu.ca

When a prochiral substrate is attached to a chiral dioxolane auxiliary, the two faces of the reactive center become diastereotopic. The steric bulk of the auxiliary effectively blocks one face, forcing an incoming reagent to attack from the less hindered direction. sfu.ca This strategy has been successfully applied to a wide range of stereoselective transformations, including alkylations, cyclopropanations, and Diels-Alder reactions, often achieving high levels of diastereoselectivity. sfu.ca For example, chiral acetals have been shown to be effective directors in Lewis acid-promoted Diels-Alder reactions, yielding products with high diastereomeric ratios. sfu.ca After the reaction, the auxiliary can be cleaved and recovered for reuse, leaving behind an enantiomerically enriched product.

Table 2: Asymmetric Reactions Guided by Chiral Acetal Auxiliaries This table presents examples of reactions where chiral acetals, structurally related to this compound, are used to control stereochemistry.

| Reaction Type | Chiral Auxiliary Type | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

| Diels-Alder Reaction | Acetal from chiral 1,2-diol | 91:9 d.r. sfu.ca |

| Michael Addition | N-Sulfinyl metalloenamine | High diastereoselectivity thieme-connect.com |

| Aldehyde Alkylation | RAMP/SAMP hydrazone | >95% d.e. thieme-connect.com |

| [3+2] Cycloaddition | Organocatalyzed with cinchona alkaloids | Up to 99% e.e. nih.gov |

Chiral dioxolanes are not only used as transient auxiliaries but also as stable, stereochemically-defined building blocks in the total synthesis of complex molecules. acs.org In this approach, the dioxolane serves to protect a diol functionality while carrying crucial stereochemical information through a multi-step synthesis. An excellent example is the synthesis of the HIV-protease inhibitor Nelfinavir, which utilizes (1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethylammonium benzoate (B1203000), a versatile chiral C4 building block. acs.org Similarly, a key intermediate for the cholesterol-lowering drug Atorvastatin is tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, where a related cyclic acetal (a dioxane) preserves the required stereochemistry during the synthesis. internationaljournalssrg.org These examples underscore the value of cyclic acetals as robust precursors for important enantiopure pharmaceuticals.

Monomers for Precision Polymer Synthesis

The polymerization of 1,3-dioxolane and its derivatives is a significant area of materials science, leading to the formation of polyacetal polymers. The parent 1,3-dioxolane undergoes cationic ring-opening polymerization (CROP) to produce poly(1,3-dioxolane) (PDXL), a polymer with applications in biomedicine and as a solid polymer electrolyte. researchgate.netcdnsciencepub.com

However, research has shown that substitution at the C2 position of the dioxolane ring, as in this compound, generally inhibits or prevents polymerization by common cationic initiators. researchgate.net This is a critical research finding, suggesting that this compound itself is not a suitable monomer for this type of polymerization.

Despite this limitation, the broader class of dioxolane-based monomers is vital for precision polymer synthesis. A key strategy involves modifying the dioxolane ring to enable different polymerization mechanisms. For example, cyclic ketene (B1206846) acetals (CKAs), such as 2-methylene-4-phenyl-1,3-dioxolane, undergo free-radical ring-opening polymerization (rROP). researchgate.net In this process, the ring opens to incorporate an ester group directly into the polymer backbone, yielding degradable polyesters. researchgate.net This approach allows for the creation of polymers with tailored properties, such as controlled degradation rates, which is highly desirable for biomedical applications and creating more sustainable plastics. researchgate.netrsc.org Therefore, while this compound is not directly polymerizable via CROP, the dioxolane scaffold is a versatile platform for designing advanced monomers for precision polymer synthesis.

Table 3: Polymerization Behavior of Dioxolane-Based Monomers

| Monomer | Polymerization Method | Polymer Type | Key Feature |

| 1,3-Dioxolane | Cationic Ring-Opening Polymerization (CROP) cdnsciencepub.com | Polyacetal (PDXL) rsc.org | Forms stable polyether-like chains. |

| 2-Substituted-1,3-Dioxolanes (e.g., 2-sec-butyl) | Cationic Ring-Opening Polymerization (CROP) | Generally does not polymerize. researchgate.net | C2-substituent inhibits polymerization. |

| 2-Methylene-4-phenyl-1,3-dioxolane | Radical Ring-Opening Polymerization (rROP) researchgate.net | Polyester | Ring-opening introduces ester groups, creating a degradable backbone. researchgate.net |

| Levoglucosenone-derived dioxolane | Controlled Polymerization | Bio-based polymer rsc.org | Creates polymers from sustainable sources with tunable degradation. rsc.org |

Tailoring Polymer Properties through Dioxolane Incorporation

The incorporation of cyclic acetal monomers, such as 1,3-dioxolane and its derivatives, into polymer backbones is a recognized strategy for modifying polymer properties. The acetal linkage introduces a point of hydrolytic instability, which can be harnessed to create degradable materials. Furthermore, the structure of the substituent on the dioxolane ring can significantly influence the polymerizability of the monomer and the characteristics of the resulting polymer.

However, research has shown that the position of the substituent on the 1,3-dioxolane ring is a critical factor determining its ability to undergo polymerization. Early studies on the cationic ring-opening polymerization (CROP) of various dioxolane derivatives provided key insights. Using initiators such as organo-aluminum compounds, acetyl chloride-metal halides, or acetic anhydride-perchloric acid, it was observed that unsubstituted 1,3-dioxolane readily polymerizes to yield poly(1,3-dioxolane), a crystalline solid. researchgate.net In contrast, 1,3-dioxolanes bearing a substituent at the C2-position, such as this compound, were found to be resistant to polymerization under these conditions. researchgate.net This resistance is attributed to steric hindrance from the alkyl group at the C2 position, which impedes the approach of the monomer to the growing cationic chain end.

Conversely, dioxolanes with substituents at the C4-position were found to polymerize, albeit at a slower rate than the unsubstituted monomer, yielding viscous materials. researchgate.net This highlights the profound impact of substituent placement on the reactivity of the dioxolane ring in cationic polymerization.

While direct polymerization of this compound via traditional cationic methods appears challenging, the properties of polymers derived from other substituted dioxolanes offer a glimpse into the potential effects of such incorporation. For instance, the radical polymerization of perfluoro-2-methylene-4-methyl-1,3-dioxolane results in an amorphous, transparent polymer with a high glass transition temperature (Tg) of 130–134 °C and excellent optical properties. acs.orgresearchgate.net The introduction of bulky or fluorinated side groups can disrupt chain packing, leading to amorphous materials with modified thermal and mechanical properties. It can be inferred that if poly(this compound) could be synthesized, the sec-butyl group would likely decrease the crystallinity and melting point compared to poly(1,3-dioxolane) and potentially increase its solubility in organic solvents.

Table 1: Polymerization Behavior of Substituted 1,3-Dioxolanes

| Monomer | Substituent Position | Polymerizability (Cationic) | Resulting Polymer | Reference |

| 1,3-Dioxolane | None | Yes | Crystalline solid | researchgate.net |

| This compound | C2 | No (with tested initiators) | N/A | researchgate.net |

| 4-Substituted-1,3-dioxolane | C4 | Yes (slow) | Viscous material | researchgate.net |

This table summarizes the reported polymerizability of different dioxolane structures under specific cationic polymerization conditions.

Synthesis of Degradable Polymer Architectures

The creation of polymers with controlled degradability is a cornerstone of modern materials science, with applications ranging from biomedical devices to environmentally benign plastics. The acetal linkage in the poly(1,3-dioxolane) backbone is susceptible to acid-catalyzed hydrolysis, breaking down the polymer into smaller, non-toxic molecules like ethylene glycol and a carbonyl compound. This inherent degradability makes polyacetals attractive targets for sustainable materials.

Given the difficulty in directly polymerizing C2-substituted 1,3-dioxolanes like this compound via CROP, researchers have explored alternative strategies to incorporate acetal-like structures into polymer backbones. One of the most successful methods is the radical ring-opening polymerization (rROP) of cyclic ketene acetals (CKAs). researchgate.netmdpi.com Unlike traditional dioxolanes, CKAs possess an exocyclic double bond (a methylene (B1212753) group at the 2-position) that can undergo radical polymerization. This process involves the opening of the cyclic monomer to create a linear polymer chain containing ester functionalities, which are also susceptible to hydrolysis.

For example, the radical polymerization of 2-methylene-4-phenyl-1,3-dioxolane results in a polyester, demonstrating that a substituent on the ring is compatible with this polymerization method. researchgate.net This suggests a potential synthetic route where a modified CKA derived from a precursor related to this compound could be used to generate degradable polyesters. The structure of the resulting polymer and its degradation profile would be directly influenced by the nature of the substituent. The sec-butyl group, if incorporated, would be expected to influence the polymer's hydrophobicity and the rate of hydrolytic degradation of the nearby ester linkages.

The general mechanism for the degradation of a polyacetal chain, which would be the product of a successful dioxolane polymerization, proceeds via hydrolysis of the acetal linkages. The reaction is catalyzed by acid and results in the cleavage of the polymer backbone.

Table 2: Comparison of Polymerization Methods for Dioxolane-based Monomers

| Polymerization Method | Monomer Type | Resulting Backbone Linkage | Degradability | Reference |

| Cationic Ring-Opening Polymerization (CROP) | 1,3-Dioxolane | Acetal | Acid-labile | kpi.uarsc.org |

| Radical Ring-Opening Polymerization (rROP) | Cyclic Ketene Acetal (e.g., 2-methylene-1,3-dioxolane) | Ester | Hydrolytically degradable | researchgate.netmdpi.com |

This table compares the two main polymerization strategies for incorporating dioxolane-type structures into degradable polymers.

Development of Novel Chemical Reagents and Ligands based on Dioxolane Scaffolds

The rigid, well-defined stereochemistry of the 1,3-dioxolane ring makes it an excellent scaffold for the design of chiral auxiliaries and ligands for asymmetric catalysis. sfu.ca When prepared from chiral diols or aldehydes, dioxolanes can create a specific chiral environment around a reactive center, influencing the stereochemical outcome of a reaction.

The compound this compound is inherently chiral due to the sec-butyl group. This chirality can be exploited in the development of new chemical reagents. For instance, dioxolanes are commonly used as protecting groups for carbonyl compounds. By using a chiral diol to form the dioxolane, or by having a chiral substituent at the C2 position as in this compound, the acetal can serve as a chiral auxiliary, directing subsequent reactions on the molecule.

Furthermore, the dioxolane framework can be functionalized to create multidentate ligands for metal-catalyzed reactions. There are numerous examples of chiral ligands for asymmetric catalysis that incorporate a dioxolane backbone. nih.govrsc.org These ligands often feature coordinating atoms (such as nitrogen or phosphorus) attached to the dioxolane ring. The synthesis of such ligands often starts with a functionalized dioxolane. For example, 2-(aminomethyl)-1,3-dioxolane (B1278617) derivatives have been used to synthesize aminophenolate ligands for zinc-catalyzed ring-opening polymerization of lactide. rsc.org

Following this established principle, this compound could serve as a precursor for a new class of chiral ligands. The sec-butyl group would provide a specific steric environment near the metal center, potentially influencing the enantioselectivity of catalytic transformations such as hydrogenations, cycloadditions, or cross-coupling reactions. The development of bitopic ligands, where a flexible scaffold connects different pharmacophores, has also utilized dioxolane linkers for creating selective receptor antagonists. nih.gov

Future Research Directions and Emerging Opportunities

Design and Synthesis of Advanced Catalytic Systems for Dioxolane Transformations

The development of novel catalytic systems is paramount for unlocking the full potential of 2-sec-butyl-1,3-dioxolane and its derivatives. Future research will likely focus on creating catalysts that are not only highly efficient and selective but also economically viable and environmentally benign.

One promising avenue is the use of heterogeneous catalysts, such as aluminosilicates like K10 and Siral 70, which have shown efficacy in the solvent-free synthesis of acetal-containing polyols. acs.org These catalysts offer the advantage of easy separation from the reaction mixture, enabling their reuse and contributing to more sustainable processes. acs.org Another area of interest is the development of metal-organic framework (MOF) catalysts, such as C-300, which have demonstrated superior reactivity and selectivity in the synthesis of certain polyacetal polyols. nih.gov

Furthermore, inspiration from nature, particularly the "oxygen rebound" mechanism found in P450 enzymes, is guiding the design of new catalysts. innovations-report.com For instance, titanium-based catalysts have been developed for the intramolecular rearrangement of epoxy groups to form acetals, a process that is atom-economical as it avoids the use of external oxidizing agents and the generation of waste. innovations-report.com The exploration of such biomimetic catalysts could lead to highly efficient and selective transformations of dioxolanes.

Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, and this compound is no exception. A major focus of future research will be the development of sustainable synthesis routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Solvent-free reaction conditions represent a significant step towards greener chemical processes. acs.orgrsc.org The use of microwave irradiation in conjunction with solvent-free conditions has been shown to be a fast and environmentally friendly method for the synthesis of dioxolanes. acs.org This technique can also be easily scaled up for industrial applications. acs.org

The concept of atom economy is another key principle of green chemistry. innovations-report.com The development of catalytic processes that maximize the incorporation of all starting materials into the final product, such as the titanium-catalyzed rearrangement of epoxides to acetals, is a prime example of this approach. innovations-report.com

Moreover, the use of renewable resources is a critical aspect of sustainable chemistry. Glycerol, a byproduct of biodiesel production, can be used as a starting material for the synthesis of acetals, which in turn can be used as fuel additives. rsc.org This creates a closed-loop system that enhances the sustainability of the entire biodiesel value chain. rsc.org

| Catalyst Type | Substrates | Key Advantages |

| Heterogeneous Catalysts (e.g., K10, Siral 70) | Diols and divinyl ethers | Reusable, solvent-free conditions, simple filtration. acs.org |

| Metal-Organic Frameworks (e.g., C-300) | Aldehydes and diols | High reactivity and selectivity. nih.gov |

| Titanium-based Catalysts | Epoxides | Atom-economical, no waste generation. innovations-report.com |

| p-Sulfonic acid calix acs.orgarene on silica (B1680970) | Glycerol and benzaldehyde | Solvent-free, water as sole waste, metal-free. rsc.org |

Exploration of New Reactivity Modes and Unconventional Transformations

Beyond its traditional role as a protecting group, the 1,3-dioxolane (B20135) ring possesses a rich and underexplored reactivity. Future research is poised to uncover new transformations and reactivity modes for compounds like this compound.

One area of active investigation is the catalyst-free metathesis of cyclic acetals. acs.org This dynamic covalent chemistry allows for the exchange of acetal (B89532) fragments without the need for a catalyst, opening up new possibilities for the design of adaptable and recyclable polymer networks. acs.org The kinetics of this metathesis reaction have been studied, revealing that cyclic acetals are more prone to this transformation than their acyclic counterparts. acs.org

Another emerging area is the stereoselective formation of substituted 1,3-dioxolanes through multi-component assembly reactions. mdpi.com For example, the oxidation of alkenes with hypervalent iodine in the presence of a carboxylic acid and a silyl (B83357) enol ether can lead to the formation of highly substituted dioxolanes with excellent stereocontrol. mdpi.com This approach allows for the rapid construction of complex molecular architectures from simple starting materials.

The photomediated alkenylation of 2-alkyl-1,3-dioxolanes with alkynes represents another unconventional transformation. rsc.org This reaction proceeds via a chain mechanism and offers a rapid route to functionalized dioxolanes. rsc.org Further exploration of such photochemical methods could lead to novel and efficient synthetic strategies.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. While specific applications for this compound are yet to be reported, the broader field of acetal and heterocyclic synthesis is beginning to embrace these technologies.

Flow chemistry has been successfully employed for the synthesis of complex molecules, including the multi-step synthesis of natural products. acs.org The precise control over reaction parameters such as temperature and mixing afforded by flow reactors can lead to higher yields and purities compared to traditional batch processes. acs.org The development of flow-based methods for the synthesis and transformation of this compound could enable its production on a larger scale with enhanced efficiency.

Automated synthesis platforms, such as the Chemspeed Accelerator, have been used for the rapid generation of libraries of heterocyclic compounds. nih.gov This technology allows for the parallel synthesis of a large number of derivatives, which is invaluable for the discovery of new materials and biologically active compounds. nih.gov Applying automated synthesis to this compound could accelerate the exploration of its chemical space and the identification of new applications.

Synergistic Combination of Experimental and Computational Methodologies

The combination of experimental and computational approaches is becoming increasingly crucial for understanding and predicting chemical reactivity. For this compound, such a synergistic approach can provide deep insights into its structure, properties, and reaction mechanisms.

Computational studies have been instrumental in optimizing catalytic systems for acetal synthesis. innovations-report.com By simulating the properties of different catalysts, researchers can identify the most promising candidates for experimental investigation, thereby accelerating the development of new and improved catalytic processes. innovations-report.com

Mechanistic studies combining experimental data with computational modeling can unravel the complex pathways of chemical reactions. nih.govchemrxiv.org For instance, the regioselective acetalization of diols has been studied using a combination of NMR spectroscopy and quantum mechanics/molecular mechanics (QM/MM) calculations. nih.govchemrxiv.org This approach revealed a temperature-dependent interplay of different reaction mechanisms, providing a deeper understanding of the factors that control selectivity. nih.govchemrxiv.org

Expanding Applications in Specialized Polymer Science and Material Engineering

The unique properties of the 1,3-dioxolane ring make it an attractive building block for the development of advanced polymers and materials. Future research will likely focus on expanding the applications of this compound in these areas.

One of the most promising applications is in the development of recyclable polyurethanes. acs.orgnih.gov By incorporating cleavable acetal groups into the polymer backbone, it is possible to design polyurethanes that can be chemically recycled back to their original monomers. nih.gov This addresses the significant environmental challenge posed by the accumulation of polyurethane waste.